Ethylbenzene-d10 Ethylbenzene-d10 Ethylbenzene-d10 (d10-ethylbenzene) is a deuterated NMR solvent useful in NMR-based research and analyses. The photodissociation of d10-ethylbenzene at both 193 and 248nm has been studied using vacuum ultraviolet photoionization/multimass ion imaging techniques. The H/D exchange between ethylbenzene-d10 and acidic bridging OH groups in dehydrated zeolites have been investigated in the temperature range of 303 to 393K.

Brand Name: Vulcanchem
CAS No.: 25837-05-2
VCID: VC21255507
InChI: InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D,7D
SMILES: CCC1=CC=CC=C1
Molecular Formula: C8H10
Molecular Weight: 116.23 g/mol

Ethylbenzene-d10

CAS No.: 25837-05-2

Cat. No.: VC21255507

Molecular Formula: C8H10

Molecular Weight: 116.23 g/mol

* For research use only. Not for human or veterinary use.

Ethylbenzene-d10 - 25837-05-2

Specification

Description Ethylbenzene-d10 (d10-ethylbenzene) is a deuterated NMR solvent useful in NMR-based research and analyses. The photodissociation of d10-ethylbenzene at both 193 and 248nm has been studied using vacuum ultraviolet photoionization/multimass ion imaging techniques. The H/D exchange between ethylbenzene-d10 and acidic bridging OH groups in dehydrated zeolites have been investigated in the temperature range of 303 to 393K.

CAS No. 25837-05-2
Molecular Formula C8H10
Molecular Weight 116.23 g/mol
IUPAC Name 1,2,3,4,5-pentadeuterio-6-(1,1,2,2,2-pentadeuterioethyl)benzene
Standard InChI InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D,7D
Standard InChI Key YNQLUTRBYVCPMQ-CFTAVCBPSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H]
SMILES CCC1=CC=CC=C1
Canonical SMILES CCC1=CC=CC=C1

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